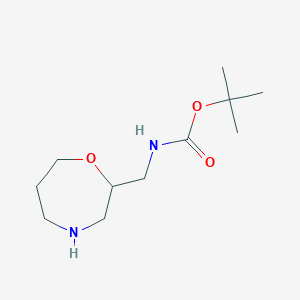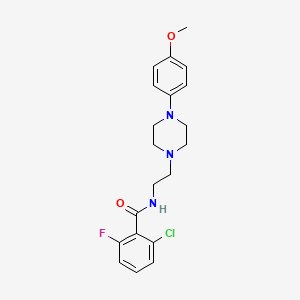
Ethyl 6-fluoro-4-((4-(methylthio)benzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-fluoro-4-((4-(methylthio)benzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C20H19FN2O3S and its molecular weight is 386.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antibacterial Activity and Synthesis
Studies have shown the preparation and evaluation of various quinolone derivatives for their antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationships (SAR) of these compounds indicate that certain substitutions can enhance their antibacterial effectiveness. For example, a study by Koga et al. (1980) synthesized 6,7, and 7,8-disubstituted quinoline derivatives, finding that specific compounds exhibited significant activity against a range of bacteria, more so than oxolinic acid, a known antibacterial agent (H. Koga, A. Itoh, S. Murayama, S. Suzue, T. Irikura, 1980).
Another area of research involves the practical synthesis of key intermediates for the development of new quinolone derivatives, such as prulifloxacin (NM441), which has been explored by Matsuoka et al. (1997) (M. Matsuoka, J. Segawa, Y. Makita, S. Ohmachi, T. Kashima, Ken-Ichi Nakamura, M. Hattori, M. Kitano, M. Kise, 1997). This study highlights the development of new synthetic routes for the creation of the quinolone skeleton, an essential component in the development of antibacterial agents.
Potential Antimicrobial Agents
The synthesis and characterization of new compounds with potential as antimicrobial agents have also been a significant area of research. Desai et al. (2007) have synthesized quinazolines displaying antibacterial and antifungal activities against a variety of pathogens, suggesting the versatility of these compounds in treating infections (N. Desai, P. N. Shihora, D. Moradia, 2007).
Cancer Research
In cancer research, Riadi et al. (2021) described an efficient process for preparing a new derivative showing potent cytotoxic activity against various human cancer cell lines and inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, underlining the potential of such compounds in developing effective anti-cancer agents (Y. Riadi, M. Alamri, Mohammed H. Geesi, E. Anouar, O. Ouerghi, A. Alabbas, Manal A. Alossaimi, Ali Altharawi, Oussama Dehbi, Safar M. Alqahtani, 2021).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 6-fluoro-4-((4-(methylthio)benzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate involves the condensation of 4-(methylthio)benzaldehyde with ethyl 6-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylate, followed by reduction of the resulting Schiff base with sodium borohydride and subsequent acylation with ethyl chloroformate.", "Starting Materials": [ "4-(methylthio)benzaldehyde", "ethyl 6-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylate", "sodium borohydride", "ethyl chloroformate" ], "Reaction": [ "Step 1: Condensation of 4-(methylthio)benzaldehyde with ethyl 6-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylate in the presence of a base such as potassium carbonate or sodium hydride to form the Schiff base.", "Step 2: Reduction of the Schiff base with sodium borohydride in methanol or ethanol to form the corresponding amine.", "Step 3: Acylation of the amine with ethyl chloroformate in the presence of a base such as triethylamine or pyridine to form the final product, Ethyl 6-fluoro-4-((4-(methylthio)benzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate." ] } | |
Numéro CAS |
1251543-44-8 |
Formule moléculaire |
C20H19FN2O3S |
Poids moléculaire |
386.44 |
Nom IUPAC |
ethyl 6-fluoro-4-[(4-methylsulfanylphenyl)methylamino]-2-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C20H19FN2O3S/c1-3-26-20(25)17-18(22-11-12-4-7-14(27-2)8-5-12)15-10-13(21)6-9-16(15)23-19(17)24/h4-10H,3,11H2,1-2H3,(H2,22,23,24) |
Clé InChI |
YHPWCDQDNAHNBM-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=C(C=CC(=C2)F)NC1=O)NCC3=CC=C(C=C3)SC |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,4-difluorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2533387.png)
![tert-Butyl (4-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)butyl)carbamate](/img/structure/B2533388.png)

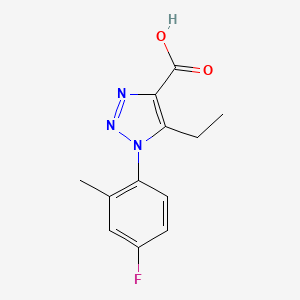
![(1S,5R)-3-Azabicyclo[3.1.0]hexane-2-one](/img/structure/B2533392.png)
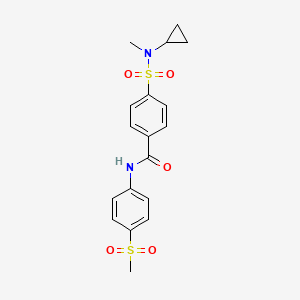
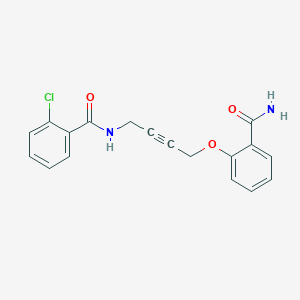
![1-(4-ethylphenyl)-3-(4-vinylbenzyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2533397.png)
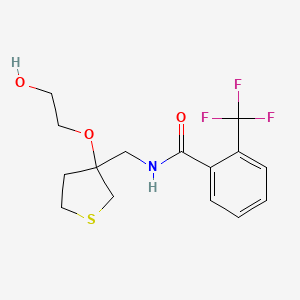
![2-(2,5-Dichlorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2533402.png)
![N-(benzo[d][1,3]dioxol-5-yl)-6-(4-benzylpiperidin-1-yl)pyridazine-3-carboxamide](/img/structure/B2533403.png)
![Methyl 4-(bromomethyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B2533404.png)
